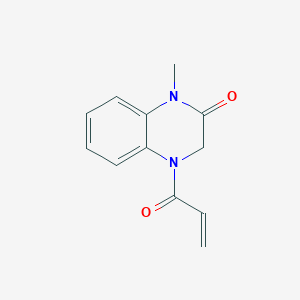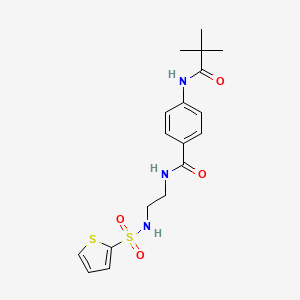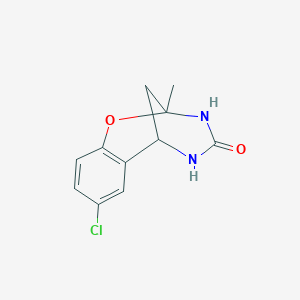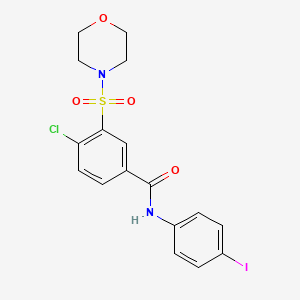
4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide is a chemical entity that appears to be related to various synthesized benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide structures and substitutions such as chloro, iodo, and morpholino groups have been synthesized and studied for their properties and potential applications, particularly in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting with the preparation of intermediate compounds which are then further reacted to obtain the final product. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate . This suggests that the synthesis of 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide would likely involve similar condensation and cyclization reactions, with appropriate reagents and conditions tailored to introduce the specific sulfonyl and iodophenyl groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system with specific cell parameters . Such structural analyses are crucial for understanding the three-dimensional conformation of the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their functional groups. The presence of halogens like chlorine and iodine in the molecule can make it amenable to further substitution reactions, such as radiolabelling, as demonstrated by the radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide with Na123I and Na125I . These reactions are often optimized to achieve high yields and purity of the labelled compound, which can then be used for diagnostic imaging or as a tracer in biological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized using a variety of spectroscopic and computational methods. Infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy are commonly used to identify functional groups and predict the behavior of the compound under different conditions. For instance, the IR, NMR, and UV-Vis spectra of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide were recorded, and its electronic properties were computed using time-dependent density functional theory (TDDFT) . These studies provide insights into the stability, reactivity, and potential applications of the compound in various fields.
Aplicaciones Científicas De Investigación
Antidepressant Synthesis
4-Chloro-N-(3-morpholinopropyl)benzamide (Befol) is highlighted as an original domestic antidepressant, part of the type A reversible MAO inhibitors. This compound, synthesized through a multi-stage process involving 4-chlorobenzoic acid chloroanhydride and morpholine, demonstrates the chemical versatility and potential therapeutic applications of derivatives of 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide in the pharmaceutical industry. The synthesis process includes the use of highly toxic acrylonitrile and a low-efficiency catalytic reduction stage, suggesting areas for optimization in future research (Donskaya et al., 2004).
Radiolabelling for Drug Development
The compound 4-Iodo-N-(2-morpholinoethyl)benzamide, an analogue of the antidepressant moclobemide, has been explored for its potential in drug development through radiolabelling with Na123I and Na125I. Optimized radiolabelling conditions indicate the stability and efficacy of this compound in potential diagnostic and therapeutic applications, underlining the significance of 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide derivatives in medical research (Tsopelas, 1999).
Antitumor Activity
Research on the compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a derivative of 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide, has unveiled distinct inhibitory capacities against cancer cell lines. This suggests the compound's potential use in cancer treatment, highlighting the broad applications of such derivatives in oncology (Ji et al., 2018).
Structural and Molecular Studies
The synthesis and crystal structure of various aromatic sulfonamides, including derivatives similar to 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide, have been extensively studied. These studies provide valuable insights into the molecular behavior of these compounds, paving the way for their application in drug design and other scientific research areas (Remko et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve studying its synthesis, chemical reactions, physical and chemical properties, and potential biological activity. This could provide valuable information about its potential applications in various fields such as medicine, materials science, or chemical synthesis .
Propiedades
IUPAC Name |
4-chloro-N-(4-iodophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHICYYZJZMMMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

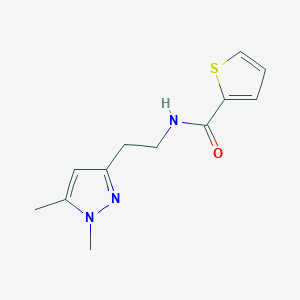
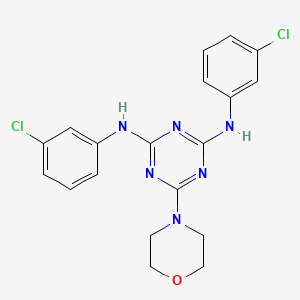
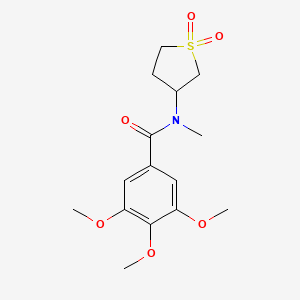
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2515841.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2515843.png)
methylidene]amino}benzene](/img/structure/B2515844.png)
![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)

![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)
